Einecs 234-218-4 Einecs 234-218-4
Brand Name: Vulcanchem
CAS No.: 10600-62-1
VCID: VC0225951
InChI: InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3
SMILES: CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Molecular Formula: C23H16O6.2C17H19ClN2S
Molecular Weight: 0

Einecs 234-218-4

CAS No.: 10600-62-1

Cat. No.: VC0225951

Molecular Formula: C23H16O6.2C17H19ClN2S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Einecs 234-218-4 - 10600-62-1

Specification

CAS No. 10600-62-1
Molecular Formula C23H16O6.2C17H19ClN2S
Molecular Weight 0
IUPAC Name 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3
SMILES CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Introduction

Chemical Identity and Structure

Basic Chemical Identifiers

Einecs 234-218-4 possesses several identifiers that allow for its precise recognition in chemical databases and regulatory frameworks. The table below summarizes the key identification parameters:

ParameterValue
CAS Registry Number10600-62-1
European Community (EC) Number234-218-4
Molecular FormulaC23H16O6.2C17H19ClN2S
Molecular Weight1026.1 g/mol
IUPAC Name4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
PubChem Compound ID133065716

Physicochemical Properties

Computed Properties

Based on computational analyses, Einecs 234-218-4 exhibits the following physicochemical characteristics:

PropertyValueMethod
Molecular Weight1026.1 g/molComputed by PubChem 2.2
Hydrogen Bond Donor Count4Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count12Computed by Cactvs 3.4.8.18
Rotatable Bond Count12Computed by Cactvs 3.4.8.18
Exact Mass1024.2861832 DaComputed by PubChem 2.2
Monoisotopic Mass1024.2861832 DaComputed by PubChem 2.2

Source: Data obtained from PubChem analysis

Structural Identifiers

For chemical database purposes and structural identification, the following notations are utilized:

Identifier TypeValue
InChIInChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;21-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);23-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyWRVXTMUZHDCEJN-UHFFFAOYSA-N
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Source: Structural identifiers generated by computational chemistry tools

Component Compounds

Einecs 234-218-4 consists of two principal component compounds:

Pamoic Acid Component

Pamoic acid (4,4'-methylenebis[3-hydroxy-2-naphthoic] acid) contributes the carboxylic acid functionality to the compound. This component features:

Phenothiazine Derivative Component

The 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine represents the second major component, present in a 2:1 ratio relative to pamoic acid. This component features:

  • A phenothiazine heterocyclic core containing both sulfur and nitrogen atoms

  • A chlorine substituent at the 2-position

  • A propylamine side chain with dimethyl substitution on the terminal nitrogen

  • Two identical molecules of this component for each molecule of pamoic acid in the complete structure

Regulatory Status and Information

European Chemicals Agency (ECHA) Status

The compound is registered under the EC Inventory system, confirming its historical commercial presence in Europe. This registration predates the modern REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulatory framework, suggesting the compound may have limited current commercial significance or restricted applications .

ParameterSpecifications
Assay99.0% minimum purity
Physical FormPowder or liquid
PackagingAvailable in gram to kilogram quantities
Storage RequirementsStore in dry, cool, well-ventilated place, away from foodstuffs and incompatible materials

Source: Compiled from supplier information

Chemical Property Analysis

Structural Features and Reactivity

The chemical structure of Einecs 234-218-4 suggests several important reactivity features:

  • The carboxylic acid groups from the pamoic acid component provide sites for potential salt formation, esterification, and other typical carboxylic acid reactions.

  • The hydroxyl groups offer potential for hydrogen bonding, contributing to specific solubility characteristics and reactivity patterns.

  • The phenothiazine moiety, with its tricyclic structure containing both nitrogen and sulfur atoms, contributes to the compound's potential pharmacological activity, as phenothiazine derivatives are known for various biological effects.

  • The chlorine substituent on the phenothiazine component may influence the electronic distribution and reactivity of the aromatic system.

  • The tertiary amine group in the phenothiazine component provides a basic site that complements the acidic carboxylic groups, potentially contributing to the compound's internal acid-base properties .

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